Daphnelantoxin B

Overview

Description

Scientific Research Applications

Pharmacological Research

Daphnelantoxin B has been identified as a compound with potential pharmacological properties. It plays a significant role in drug design and research, contributing to the success rate of drug screening and the study of drug toxicity . Its bioactivity and pharmacological properties are of interest for developing new therapeutic agents.

Anti-Inflammatory Applications

Research indicates that Daphnelantoxin B exhibits anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines by macrophages, suggesting its use in treating inflammation-related conditions .

Cancer Research

The compound has been studied for its effects on the proliferation of human prostate cancer cells. This suggests that Daphnelantoxin B may have applications in cancer research, particularly in understanding and potentially treating prostate cancer .

Environmental Applications

While specific studies on Daphnelantoxin B’s environmental applications are not readily available, related compounds have been utilized in environmental remediation. Nanoparticles, including those derived from similar bioactive molecules, have been used for water treatment and soil remediation .

Biotechnology

Advancements in biotechnology have leveraged compounds like Daphnelantoxin B for various applications. These include synthetic biology, where such compounds can be used to develop new biological systems or enhance existing ones .

Agricultural Applications

In agriculture, compounds with antimicrobial properties, such as Daphnelantoxin B, could be used to develop plant protection strategies. They may help in managing microbial infections in crops and improving overall plant health .

properties

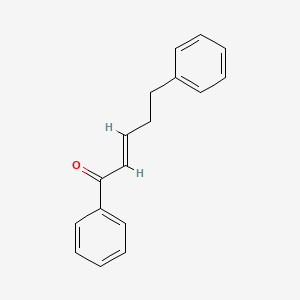

IUPAC Name |

(E)-1,5-diphenylpent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H,7,11H2/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCWRSSILDQLBE-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daphnelantoxin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Daphnelantoxin B on brown citrus aphids?

A1: Daphnelantoxin B exerts its insecticidal activity by inhibiting key detoxification enzymes in brown citrus aphids []. The research demonstrates that Daphnelantoxin B effectively inhibits both esterase and glutathione-S-transferase (GST) activities in these aphids []. These enzymes play a crucial role in detoxifying xenobiotics, including insecticides, within the insect's body. By inhibiting these enzymes, Daphnelantoxin B hinders the aphid's ability to neutralize its toxic effects, leading to increased susceptibility and mortality.

Q2: Which specific enzyme families were investigated as potential targets of Daphnelantoxin B in the study?

A2: The study focused on the effects of Daphnelantoxin B on two major detoxification enzyme families in brown citrus aphids: esterases and glutathione-S-transferases (GSTs) []. The researchers investigated the in vitro inhibition of these enzymes using both whole-body homogenates and separated enzyme extracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)

![N-[6-(imidazo[1,2-d][1,2,4]thiadiazol-3-ylamino)hexyl]naphthalene-1-sulfonamide](/img/structure/B1248946.png)

![(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1248949.png)